Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate
CAS No.: 1464926-59-7
Cat. No.: VC7289224
Molecular Formula: C8H14O3
Molecular Weight: 158.197
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1464926-59-7 |
|---|---|
| Molecular Formula | C8H14O3 |
| Molecular Weight | 158.197 |
| IUPAC Name | ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C8H14O3/c1-3-11-7(10)8(2)4-6(8)5-9/h6,9H,3-5H2,1-2H3/t6-,8+/m1/s1 |
| Standard InChI Key | NPNIDLJZVHSBLF-SVRRBLITSA-N |
| SMILES | CCOC(=O)C1(CC1CO)C |
Introduction
Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is a complex organic compound featuring a cyclopropane ring structure. It is classified as a carboxylate ester and is notable for its unique structural properties, which include a hydroxymethyl group and an ethyl ester functional group. This compound is of interest in various fields due to its potential biological activities and chemical reactivity.
Key Structural Features:
-
Molecular Formula: C8H14O3
-
Molecular Weight: Approximately 158.19 g/mol
-
SMILES Notation: CCOC(=O)[C@]1(C[C@@H]1CO)C
-
InChI Key: NPNIDLJZVHSBLF-SVRRBLITSA-N
Synthesis Methods
The synthesis of ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate can be achieved through several chemical methods. These methods often involve the use of advanced techniques such as continuous flow synthesis to optimize yield and purity. Industrial settings typically employ these optimized processes to ensure high-quality products.
Common Techniques:
-
Continuous Flow Synthesis: Enhances efficiency and scalability.
-
Advanced Purification Techniques: Ensures high purity of the final product.
Potential Biological Activities:
-
Interaction with Biological Targets: Due to its unique structure.
-
Pharmacological Studies: Potential candidate for further research.
Safety and Hazards
Ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate is classified as a combustible liquid and can cause skin and eye irritation. It may also lead to respiratory irritation.
Hazard Classification:
-
Flammable Liquid (H227): Combustible.
-
Skin Irritation (H315): Causes skin irritation.
-
Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation.
Applications and Research Findings
While specific applications of ethyl (1S,2S)-2-(hydroxymethyl)-1-methylcyclopropane-1-carboxylate are not widely documented, compounds with similar cyclopropane structures are studied for their diverse biological activities and potential use in pharmaceuticals.
Potential Applications:
-
Pharmaceutical Research: Due to its structural complexity and potential
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume